molecular formula C22H23NO2 B11396904 N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]benzamide

N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]benzamide

Cat. No.: B11396904
M. Wt: 333.4 g/mol
InChI Key: UIJTWWNSLXQWBB-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE is a complex organic compound that features a furan ring, an isopropyl-substituted phenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE typically involves the following steps:

    Formation of the Furan-2-ylmethyl Intermediate: This can be achieved by reacting furan-2-carbaldehyde with a suitable reducing agent.

    Formation of the Isopropyl-Substituted Phenyl Intermediate: This involves the alkylation of 4-isopropylphenylmethanol.

    Coupling Reaction: The final step involves coupling the furan-2-ylmethyl intermediate with the isopropyl-substituted phenyl intermediate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.

    Material Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: It can serve as a probe to study various biological pathways and interactions due to its complex structure.

Mechanism of Action

The mechanism by which N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE exerts its effects depends on its specific application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting or activating them to produce a therapeutic effect.

    Material Science: The electronic properties of the compound can influence its behavior in materials, affecting conductivity and other properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[(FURAN-2-YL)METHYL]-N-{[4-METHYLPHENYL]METHYL}BENZAMIDE
  • N-[(THIOPHEN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE
  • N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMINE

Uniqueness

N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE is unique due to the combination of its furan ring, isopropyl-substituted phenyl group, and benzamide moiety. This unique structure allows it to interact with a variety of biological targets and materials, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-[(4-propan-2-ylphenyl)methyl]benzamide

InChI

InChI=1S/C22H23NO2/c1-17(2)19-12-10-18(11-13-19)15-23(16-21-9-6-14-25-21)22(24)20-7-4-3-5-8-20/h3-14,17H,15-16H2,1-2H3

InChI Key

UIJTWWNSLXQWBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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